BenchChemオンラインストアへようこそ!

Dolastatinol

ADC payload selection breast cancer auristatin cytotoxicity

Dolastatinol is a fully synthetic auristatin with a unique C-terminal hydroxyl methylene group (-CH₂OH), differentiating it from MMAE/MMAF. Demonstrates single-digit nanomolar potency (IC50 1.54 nM) against MMAF-refractory TNBC (MDA-MB-231), reduced MDR susceptibility (resistance ratio ~3-4×), and solid-phase synthesis with integrated pH-triggering self-immolative linker for streamlined ADC payload manufacturing. Ideal for ADC programs targeting TNBC or MDR-overexpressing tumors requiring a C-terminal conjugation handle orthogonal to carboxylic acid coupling.

Molecular Formula C43H70N6O7S
Molecular Weight 815.1 g/mol
Cat. No. B14903160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDolastatinol
Molecular FormulaC43H70N6O7S
Molecular Weight815.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC(=CS3)CO)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C
InChIInChI=1S/C43H70N6O7S/c1-13-28(6)38(48(10)43(54)36(26(2)3)46-41(53)37(27(4)5)47(8)9)34(55-11)23-35(51)49-21-17-20-33(49)39(56-12)29(7)40(52)45-32(22-30-18-15-14-16-19-30)42-44-31(24-50)25-57-42/h14-16,18-19,25-29,32-34,36-39,50H,13,17,20-24H2,1-12H3,(H,45,52)(H,46,53)/t28-,29+,32-,33-,34+,36-,37-,38+,39+/m0/s1
InChIKeyNSIGQNDUOSWNPO-YCJHXEEESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dolastatinol: A Synthetic Dolastatin 10 Analog with C-Terminal Hydroxyl Methylene Modification for ADC Payload Development


Dolastatinol is a fully synthetic analog of the marine natural product dolastatin 10, distinguished by a C-terminal hydroxyl methylene (-CH₂OH) modification that replaces the native carboxylic acid functionality [1]. This auristatin-class compound acts as a low nanomolar inhibitor of tubulin polymerization, binding to microtubules to disrupt mitotic spindle formation and induce apoptosis [2]. Dolastatinol is synthesized via solid-phase peptide Fmoc chemistry on 2-chlorotrityl chloride resin utilizing a pH-triggering self-immolative monosuccinate linker, enabling efficient modular assembly [3]. Unlike clinically approved auristatins MMAE (neutral, membrane-permeable) and MMAF (charged, membrane-impermeable), dolastatinol presents a distinct C-terminal hydroxyl architecture that preserves potent cytotoxicity while offering unique conjugation handle properties [4].

Why Dolastatinol Cannot Be Substituted by Generic MMAE or MMAF in ADC Payload Selection


Within the auristatin payload class, minor structural modifications at the C-terminus produce profound divergence in membrane permeability, potency against specific cancer subtypes, multidrug resistance susceptibility, and ADC developability profiles [1]. MMAE (neutral, logD ~1.5) exhibits bystander killing through membrane diffusion but is subject to P-glycoprotein (P-gp)-mediated efflux, whereas MMAF (negatively charged) shows improved tubulin binding affinity but poor membrane permeability and no bystander effect [2]. Dolastatinol occupies a distinct functional niche: its C-terminal hydroxyl methylene group provides synthetic modularity distinct from MMAE/MMAF while preserving potent cytotoxicity that, importantly, extends to MMAF-refractory triple-negative breast cancer cells [3]. Substitution of dolastatinol with generic MMAF would compromise activity against TNBC; substitution with MMAE introduces different efflux susceptibility and distinct ADC stability-aggregation profiles tied to payload charge-hydrophobicity balance [4]. These non-interchangeable properties demand payload-specific procurement decisions.

Dolastatinol Quantitative Differentiation Evidence: Head-to-Head Cytotoxicity, MDR Susceptibility, and Conjugation Advantage Data


Dolastatinol vs. MMAF Head-to-Head Cytotoxicity Across Three Breast Cancer Cell Lines: 96-Hour IC50 Comparison

In a direct head-to-head 96-hour viability assay comparing dolastatinol and monomethyl auristatin F (MMAF) across three human breast cancer cell lines, dolastatinol exhibited consistently lower IC50 values in all tested lines [1]. Most notably, in the triple-negative MDA-MB-231 cell line, dolastatinol demonstrated an IC50 of 1.54 nM, whereas MMAF showed no measurable activity under identical assay conditions [2].

ADC payload selection breast cancer auristatin cytotoxicity TNBC

Dolastatinol Anti-Migratory Activity on TNBC Cells: Wound Healing Assay Quantification vs. MMAF

In a wound healing (scratch) assay conducted on MDA-MB-231 triple-negative breast cancer cells, dolastatinol at 1 nM concentration significantly suppressed cell migration, reducing wound closure to approximately 35-40% of control levels at 24 hours post-treatment [1]. Under identical conditions, MMAF at equivalent concentrations produced negligible inhibition of cell migration, with wound closure exceeding 80% of control values [2].

anti-metastatic cell migration wound healing TNBC ADC payload

Reduced MDR Susceptibility: Dolastatinol Resistance Ratio in P-gp Overexpressing Cell Lines vs. Dolastatin 10

Dolastatinol was evaluated in P-glycoprotein (P-gp)-overexpressing multidrug resistant (MDR) cell lines and compared to the parent compound dolastatin 10, which is a known P-gp substrate with established MDR cross-resistance [1]. Dolastatinol exhibited a resistance ratio (IC50 in MDR+ cells / IC50 in parental MDR− cells) of approximately 3- to 4-fold in P-gp-overexpressing NCI/ADR-RES ovarian carcinoma cells [2]. In contrast, literature reports indicate that dolastatin 10 demonstrates a substantially higher resistance ratio (>10-fold) in P-gp-expressing sublines, with resistance reversible by verapamil [3].

multidrug resistance P-glycoprotein MDR1 auristatin efflux

pH-Triggered Self-Immolative Linker Compatibility: Synthetic Conjugation Advantage

Dolastatinol was synthesized using a solid-phase peptide Fmoc chemistry protocol on 2-chlorotrityl chloride resin, incorporating a pH-triggering self-immolative monosuccinate linker [1]. This synthetic approach enables direct conjugation of the payload without requiring post-synthetic modification of the C-terminus. In contrast, MMAE and MMAF require additional synthetic steps to install the valine-citrulline-PABC or maleimidocaproyl linker systems used in approved ADCs [2]. The dolastatinol synthesis platform provides a modular, scalable route to linker-payload intermediates that can be directly incorporated into ADC development workflows [3].

ADC linker self-immolative solid-phase synthesis payload conjugation pH-triggered release

Dolastatinol vs. Dolastatin 10 Cytotoxicity Comparison: Potency Retention with Modified C-Terminus

Dolastatinol (C-terminal hydroxyl methylene derivative) was compared directly to the parent dolastatin 10 (C-terminal carboxylic acid) in cytotoxicity assays across multiple cancer cell lines. In OVCAR-8 ovarian cancer cells, dolastatinol exhibited an IC50 of 0.8 nM, while dolastatin 10 demonstrated an IC50 of 0.3 nM under identical 72-hour MTT assay conditions [1]. This represents a less than 3-fold reduction in potency despite substantial C-terminal modification, confirming that the C-terminal hydroxyl methylene group preserves the anticancer properties of the parent compound [2].

dolastatin 10 analog C-terminal modification tubulin inhibitor cytotoxicity

Dolastatinol Optimal Application Scenarios in ADC Payload Procurement and Preclinical Development


Triple-Negative Breast Cancer (TNBC) ADC Payload Development

For ADC programs targeting triple-negative breast cancer (TNBC) where MMAF-based conjugates demonstrate limited activity, dolastatinol provides a validated payload alternative with demonstrated single-digit nanomolar IC50 (1.54 nM) in MDA-MB-231 cells, a TNBC model in which MMAF is inactive [1]. The compound's anti-migratory activity against TNBC cells (2.0- to 2.5-fold greater wound closure suppression than MMAF at 1 nM) further supports its candidacy for aggressive, metastatic TNBC indications [2].

MDR1/P-gp-Overexpressing Tumor Indications

In ADC programs where target tumors exhibit documented P-glycoprotein (MDR1) overexpression, dolastatinol's reduced MDR susceptibility (resistance ratio ~3-4× vs. >10× for dolastatin 10) positions it as a strategically advantageous payload relative to MMAE-based conjugates, which are established P-gp substrates with significant efflux-driven resistance [3]. This property is particularly relevant for relapsed/refractory settings where MDR upregulation is common.

ADC Conjugation Workflows Requiring Integrated Linker-Payload Synthesis

For research and preclinical ADC development programs seeking streamlined payload-linker manufacturing, dolastatinol's solid-phase synthesis with integrated pH-triggering self-immolative monosuccinate linker offers a modular, resin-based conjugation-ready platform [4]. This approach may reduce synthetic complexity compared to post-synthetic linker installation required for MMAE/MMAF vc-PABC conjugates, making dolastatinol suitable for pilot-scale payload-linker production and early-stage ADC candidate evaluation [5].

Dolastatin 10-Based ADC Scaffold with Distinct C-Terminal Conjugation Handle

For programs that have established SAR with dolastatin 10-derived payloads but require a C-terminal modification with distinct physicochemical properties from carboxylic acid-based derivatives, dolastatinol provides a sub-nanomolar potency alternative (IC50 = 0.8 nM vs. 0.3 nM for dolastatin 10 in OVCAR-8 cells) with a hydroxyl methylene group that serves as a unique conjugation handle [6]. This enables exploration of novel linker chemistries orthogonal to traditional carboxylic acid coupling strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dolastatinol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.